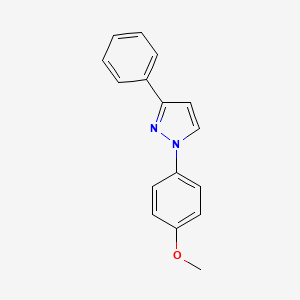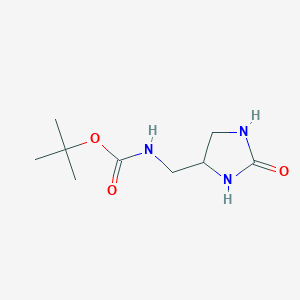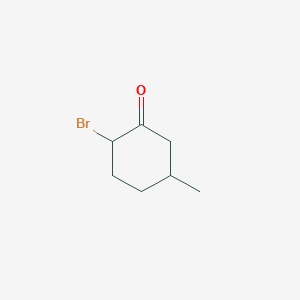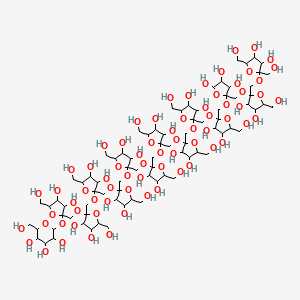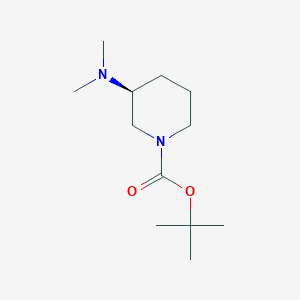![molecular formula C15H18N2O5S B13925544 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione CAS No. 220509-75-1](/img/structure/B13925544.png)
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione is a complex organic compound that features both piperidine and indole moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the indole-2,3-dione core and introduce the piperidinyl sulfonyl group through a series of substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product typically involves crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups onto the indole or piperidine rings.
Applications De Recherche Scientifique
5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones and spiropiperidines share structural similarities and are also used in medicinal chemistry.
Indole Derivatives: Various indole-based compounds, including indole-3-acetic acid and indole-2-carboxylates, exhibit similar biological activities.
Uniqueness
What sets 5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione apart is its combined structural features of both piperidine and indole moieties, which allow for unique interactions with biological systems. This dual functionality can enhance its pharmacological profile and make it a valuable compound in drug discovery and development.
Propriétés
Numéro CAS |
220509-75-1 |
|---|---|
Formule moléculaire |
C15H18N2O5S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
5-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H18N2O5S/c18-8-6-10-3-1-2-7-17(10)23(21,22)11-4-5-13-12(9-11)14(19)15(20)16-13/h4-5,9-10,18H,1-3,6-8H2,(H,16,19,20) |
Clé InChI |
LNEUQARDUWGTCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CCO)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


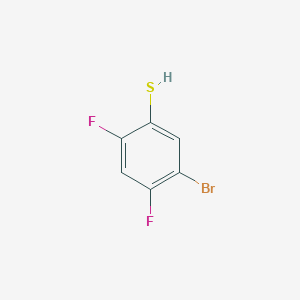
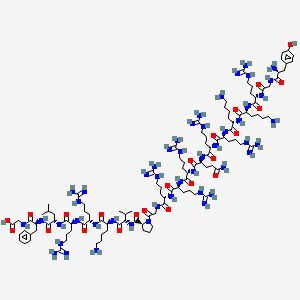
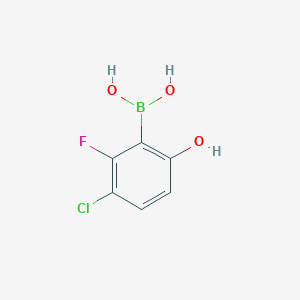


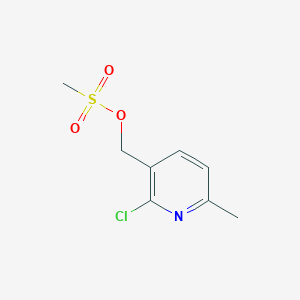
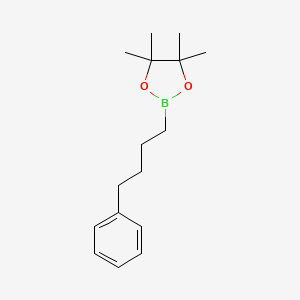
![2-Piperazinone, 4-[(4-bromo-3-methylphenyl)sulfonyl]-](/img/structure/B13925516.png)
